molecular formula C16H17NO3S B2713750 [(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 876536-22-0

[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No. B2713750
CAS RN: 876536-22-0
M. Wt: 303.38
InChI Key: LGESGMVMIRFPIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . It conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties: Thiophene derivatives, including [(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

Anti-Inflammatory Activity: These compounds exhibit anti-inflammatory effects, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antimicrobial Effects: Thiophene derivatives possess antimicrobial properties, which could contribute to the development of novel antibiotics or antifungal agents .

Antihypertensive Potential: Some thiophene-based molecules, including [(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, have been explored for their antihypertensive effects .

Material Science and Electronics

Organic Semiconductors: Thiophene derivatives play a crucial role in organic semiconductors. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion is valuable for various applications .

Other Applications

Voltage-Gated Sodium Channel Blockers: Certain thiophene-based compounds, like articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .

Conclusion

[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate holds immense potential across diverse fields, from medicine to material science. Its multifaceted properties continue to inspire scientific exploration and innovation. 🌿🔬

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-7-8-14(21-12)16(19)20-11-15(18)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGESGMVMIRFPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

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